tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
The synthesis of tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Alkylation: The benzimidazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Carbamate formation: Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting diseases where benzimidazole derivatives have shown efficacy.
Biological studies: The compound can be used in studies to understand the biological activity of benzimidazole derivatives and their interactions with biological targets.
Chemical biology: It can serve as a probe to study the mechanisms of action of benzimidazole-based compounds.
Industrial applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate is largely dependent on its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, often inhibiting their activity. The presence of the bromine atom and the tert-butyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate can be compared with other benzimidazole derivatives such as:
Benzimidazole: The parent compound, which lacks the bromine and tert-butyl groups.
5-Bromo-1H-benzimidazole: Similar to the compound but without the ethyl and carbamate groups.
tert-Butyl (2-(1H-benzo[d]imidazol-1-yl)ethyl)carbamate: Lacks the bromine atom.
The presence of the bromine atom and the tert-butyl carbamate group in this compound makes it unique, potentially offering different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H18BrN3O2 |
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Molecular Weight |
340.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-bromobenzimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-14(2,3)20-13(19)16-6-7-18-9-17-11-8-10(15)4-5-12(11)18/h4-5,8-9H,6-7H2,1-3H3,(H,16,19) |
InChI Key |
WPUDKORQOASCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=NC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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